4-Methoxybenzofuran

説明

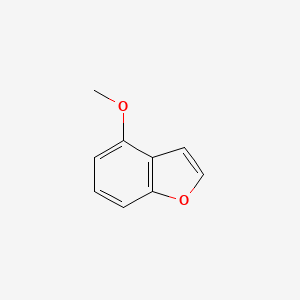

Structure

2D Structure

3D Structure

特性

CAS番号 |

18014-96-5 |

|---|---|

分子式 |

C9H8O2 |

分子量 |

148.16 g/mol |

IUPAC名 |

4-methoxy-1-benzofuran |

InChI |

InChI=1S/C9H8O2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3 |

InChIキー |

NWCMFNIMUUMBGZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C=CO2 |

製品の起源 |

United States |

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 4-methoxybenzofuran, as antimicrobial agents. The unique structural properties of benzofurans enable them to interact with various biological targets, making them promising candidates for drug development. This compound has been shown to exhibit activity against a range of microbial pathogens, contributing to its importance in pharmaceutical research aimed at combating infectious diseases.

- Case Study : A systematic review indicated that benzofuran derivatives are emerging as effective antimicrobial agents, with specific focus on their structure-activity relationships (SAR) which guide the design of new compounds with enhanced efficacy against resistant strains .

Anticancer Properties

This compound has been investigated for its anticancer properties. Various derivatives have demonstrated significant inhibitory effects on cancer cell proliferation and have been studied for their mechanisms of action.

- Research Findings : A study reported that certain benzofuran derivatives exhibited strong anticancer activity with IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil. For instance, one derivative showed an IC50 value of 8.86 μM against cancer cells .

- Mechanism : The compound appears to inhibit critical signaling pathways involved in cancer cell survival and proliferation, such as NF-κB activation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored extensively. It is recognized for its ability to modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

- Case Study : A novel derivative, this compound-5-carboxamide, was found to suppress histamine H1 receptor gene expression through a protein kinase C-dependent signaling pathway, indicating its potential use in managing allergic conditions .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Findings : Studies suggest that this compound may help mitigate oxidative stress and neuronal damage associated with conditions like Alzheimer's disease. Its antioxidant properties contribute to protecting neuronal cells from damage caused by free radicals .

Applications in Drug Development

The versatility of this compound extends to its role as a scaffold in drug design. Its structural features allow for modifications that can enhance pharmacological properties.

類似化合物との比較

Comparative Analysis with Structural Analogs

Antiviral Derivatives: Structural Modifications

In , TA15 incorporates 4-methoxybenzofuran acid (Compound 17) as a key structural component. Compared to TA0 (a benzothiophene-based lead compound), TA15’s antiviral activity depends on the benzofuran core and its substitution pattern.

Comparison with Other Methoxy-Substituted Heterocycles

- 6-Methoxybenzofuran : identifies 6-methoxybenzofuran as a modulator of the BMP2–ERK–ATF4 axis, suggesting distinct biological targets compared to 4-methoxy isomers.

- 4-Methoxyphenyl Derivatives : lists 4-methoxyphenyl-based compounds, which lack the fused furan ring but share electronic similarities. These analogs are often used in organic synthesis but exhibit different pharmacokinetic profiles.

準備方法

Rhodium-Catalyzed Annulation

Rhodium catalysts enable direct C–H activation and cyclization. A CpRh complex facilitates the reaction between substituted benzamides and vinylene carbonate, yielding this compound derivatives:

Lewis Acid-Mediated Cyclization

Scandium triflate catalyzes [4 + 1] cycloaddition between isocyanides and ortho-quinone methides:

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces the methoxy group post-cyclization:

-

Cyclization : Salicylaldehyde derivatives react with diazoacetone in dichloromethane.

-

Acylation : Acetyl chloride/AlCl at 40°C.

Key Data :

Saponification of Ester Precursors

Hydrolysis of methyl this compound-2-carboxylate provides a direct route:

-

Reagents : NaOH (2M) in THF/MeOH/HO.

-

Conditions : Reflux, 3 hours.

Key Data :

Electrochemical and Radical-Based Approaches

Electrochemical Synthesis

An electrochemical method using Pt electrodes and diselenides achieves oxidative cyclization:

Radical Bromination

NBS-mediated radical bromination of 4-methylbenzofuran avoids isomerization:

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-methoxybenzofuran derivatives, and how can researchers optimize yield and purity?

- Methodology : A two-step strategy is commonly employed: (i) Pd-mediated coupling to introduce substituents (e.g., methoxy groups) at specific positions, followed by (ii) demethylation using agents like BBr₃ to generate hydroxyl derivatives. Optimization involves adjusting reaction temperatures (e.g., 80–100°C for coupling) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of BBr₃). Purity is enhanced via column chromatography with hexane/ethyl acetate gradients .

- Key Data : Reference yields for benzofuran analogs range from 60–85% after purification. Critical parameters include solvent choice (e.g., DMF for coupling) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize this compound structurally, and what analytical techniques are essential?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C₉H₈O₂: calcd. 164.0473, found 164.0476). FT-IR identifies functional groups (e.g., C-O-C stretch at 1250–1050 cm⁻¹). X-ray crystallography is recommended for unambiguous structural confirmation if crystals form .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodology : Avoid skin/eye contact and inhalation by using gloves, goggles, and fume hoods . Store at 2–8°C in airtight containers to prevent degradation. In case of exposure, rinse with water for 15 minutes and seek medical assistance. Toxicity data for related benzofurans suggest LD₅₀ > 200 mg/kg (oral, rats), but specific studies on 4-methoxy derivatives are limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology : Perform dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines (e.g., HEK-293, HeLa) to assess reproducibility. Use molecular docking to probe binding affinity variations (e.g., differences in receptor conformations). Cross-validate findings via in vivo models (e.g., zebrafish for neuroactivity) and metabolic stability tests (e.g., liver microsomes) to account for pharmacokinetic variability .

- Case Study : A 2-ethyl-7-methoxybenzofuran analog showed conflicting serotonin receptor affinities (Ki = 12 nM vs. 85 nM) due to divergent assay conditions (e.g., pH, temperature). Standardizing protocols resolved discrepancies .

Q. What strategies enable regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodology : Employ directed ortho-metalation using LiTMP (lithium tetramethylpiperidide) to install substituents at the 5- or 7-positions. For electrophilic substitution, use nitration (HNO₃/H₂SO₄) or halogenation (NBS/light) under controlled conditions. Protect reactive sites with silyl groups (e.g., TBSCl) to direct reactions .

- Example : 7-Methoxy-2-ethylbenzofuran (Example 73 in ) was synthesized via Friedel-Crafts acylation followed by selective methylation, achieving >90% regioselectivity .

Q. How can advanced chromatographic techniques address challenges in separating this compound isomers?

- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:IPA = 90:10) to resolve enantiomers. For diastereomers, optimize HPLC gradients (e.g., 5–40% acetonitrile in water over 30 minutes). Confirm purity via LC-MS/MS with MRM (multiple reaction monitoring) transitions .

Methodological Challenges and Solutions

Q. What are the limitations of current computational models in predicting this compound reactivity, and how can they be improved?

- Critical Analysis : Density functional theory (DFT) often underestimates steric effects in benzofuran systems. Hybrid methods (e.g., QM/MM) incorporating solvent models (e.g., PCM for DMSO) improve accuracy. Training machine learning algorithms on experimental datasets (e.g., Hammett σ values for substituents) enhances predictive power for reaction outcomes .

Q. How do researchers balance synthetic complexity and scalability when designing this compound-based drug candidates?

- Strategy : Prioritize atom-economical reactions (e.g., one-pot multicomponent syntheses) to reduce steps. For example, describes a Meldrum’s acid-mediated cyclization yielding 85% product in one step. Use flow chemistry for intermediates prone to degradation (e.g., nitro derivatives) to enhance scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。